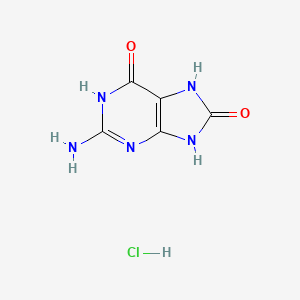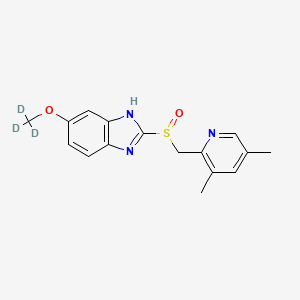
8-ヒドロキシグアニン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Hydroxyguanine Hydrochloride is a chemical compound with the molecular formula C5H6ClN5O2 and a molecular weight of 203.59 g/mol . It is a derivative of purine, a fundamental component of nucleic acids. This compound is often used in scientific research, particularly in studies related to nucleic acid oxidative damage .
科学的研究の応用
8-Hydroxyguanine Hydrochloride has a wide range of applications in scientific research:
作用機序
Target of Action
8-Hydroxyguanine, also known as 2-Amino-6,8-dihydroxypurine hydrochloride, primarily targets DNA and RNA . It is a major form of oxidative DNA damage produced by reactive oxygen species (ROS), which are generated by environmental agents like ionizing radiation and endogenously in cells by oxygen metabolism .
Mode of Action
8-Hydroxyguanine interacts with its targets (DNA and RNA) by causing oxidative damage . This damage is a result of the oxidation of the guanine base by ROS within a living organism . The compound is also involved in the repair of oxidized DNA by glycosylase .
Biochemical Pathways
The primary biochemical pathway affected by 8-Hydroxyguanine is the oxidative damage base excision repair pathway . This pathway is crucial in preventing cells from suffering dysfunction due to oxidative stress . The compound is also involved in the repair of oxidized DNA by glycosylase .
Pharmacokinetics
It is known that the compound is detectable in biological samples such as urine, serum, and saliva
Result of Action
This can lead to various diseases, including cancer . The compound is cleared from cells by the 8-oxog dna glycosylase 1 (ogg1)-mediated oxidative damage base excision repair pathway to prevent cells from suffering dysfunction due to oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Hydroxyguanine. For instance, ionizing radiation and many environmental chemicals generate ROS and damage DNA . Additionally, lifestyle factors such as smoking can significantly increase the levels of 8-Hydroxyguanine .
生化学分析
Biochemical Properties
8-Hydroxyguanine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is cleared from cells by the 8-oxoG DNA glycosylase 1 (OGG1)-mediated oxidative damage base excision repair pathway . This interaction helps prevent cells from suffering dysfunction due to oxidative stress .
Cellular Effects
The effects of 8-Hydroxyguanine Hydrochloride on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The increase in the 8-Hydroxyguanine Hydrochloride level in cellular DNA is supported by its immunochemical detection and enhanced repair activity .
Molecular Mechanism
The molecular mechanism of 8-Hydroxyguanine Hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its formation is believed to involve OH radical addition to the C-8 position of guanine followed by oxidation of the radical adduct .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Hydroxyguanine Hydrochloride change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . The levels of 8-Hydroxyguanine Hydrochloride in the nucleus increase 3- to 4-fold during progression of the cell cycle and reach maximum levels in S phase compared to early G1 .
Dosage Effects in Animal Models
The effects of 8-Hydroxyguanine Hydrochloride vary with different dosages in animal models . For instance, various ROS-forming carcinogens induce increased levels of 8-Hydroxyguanine Hydrochloride in cellular DNA .
Metabolic Pathways
8-Hydroxyguanine Hydrochloride is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . It is produced as a result of the oxidation of the guanine base by reactive oxygen species (ROS) within a living organism .
Transport and Distribution
8-Hydroxyguanine Hydrochloride is transported and distributed within cells and tissues . It is detectable in biological samples, such as urine, serum, and saliva .
Subcellular Localization
The subcellular localization of 8-Hydroxyguanine Hydrochloride affects its activity or function . It is localized both to nuclei and mitochondria . In the nuclei, it is distinctly distributed and co-localized with BrdU at replication foci and with proliferating cell nuclear antigen (PCNA) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyguanine Hydrochloride typically involves the reaction of guanine with specific reagents under controlled conditions. One common method includes the use of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require a temperature of around +4°C for storage and room temperature for shipping .
Industrial Production Methods
Industrial production of 8-Hydroxyguanine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity of the compound, which is typically ≥90% .
化学反応の分析
Types of Reactions
8-Hydroxyguanine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of 8-oxoguanine, a common oxidative damage product in DNA .
類似化合物との比較
Similar Compounds
2-Amino-6,8-purinediol:
2-Amino-7,9-dihydro-1H-purine-6,8-dione Hydrochloride: Another derivative of purine with similar applications.
Uniqueness
8-Hydroxyguanine Hydrochloride is unique due to its specific role in studying nucleic acid oxidative damage and its high purity levels, making it a valuable tool in both research and industrial applications .
特性
IUPAC Name |
2-amino-7,9-dihydro-1H-purine-6,8-dione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2.ClH/c6-4-8-2-1(3(11)10-4)7-5(12)9-2;/h(H5,6,7,8,9,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKRTEBHJIBRHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)N=C(NC2=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696516 |
Source


|
| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246818-54-1 |
Source


|
| Record name | 2-Amino-7,9-dihydro-3H-purine-6,8-dione--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethanol-d4](/img/structure/B587874.png)



